5-Methylhex-4-EN-1-amine

Pyrrolidine synthesis Intramolecular aminoalkoxylation N-heterocycle construction

5-Methylhex-4-EN-1-amine (CAS 115610-15-6) is a primary alkenyl amine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol. It serves as a versatile synthetic building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
CAS No. 115610-15-6
Cat. No. B12979695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylhex-4-EN-1-amine
CAS115610-15-6
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC(=CCCCN)C
InChIInChI=1S/C7H15N/c1-7(2)5-3-4-6-8/h5H,3-4,6,8H2,1-2H3
InChIKeyOYSHHNWQHGPFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylhex-4-EN-1-amine (CAS 115610-15-6) for Research Sourcing: Key Identifiers, Purity, and Structural Context


5-Methylhex-4-EN-1-amine (CAS 115610-15-6) is a primary alkenyl amine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol . It serves as a versatile synthetic building block in medicinal chemistry and organic synthesis . The compound is commercially available at a standard purity specification of 95%, a critical parameter for procurement and reproducible experimental outcomes .

Alkenyl amine building block for organic synthesis
Branched double bond enables stereoselective cyclization
Standard purity specification supports reproducible experiments

Sourcing 5-Methylhex-4-EN-1-amine: Why In-Class Alkenyl Amines Are Not Interchangeable


Superficial similarities between 5-methylhex-4-en-1-amine and other short-chain alkenyl amines (e.g., hex-4-en-1-amine) mask critical differences in reactivity and selectivity. The presence of a branched, terminally substituted double bond in 5-methylhex-4-en-1-amine dictates distinct outcomes in cyclization reactions and condensation-based derivatizations compared to linear analogs [1]. Generic substitution risks compromised diastereoselectivity, reduced yields, and unpredictable product profiles in multi-step syntheses .

Lower cyclization yield Linear hex-4-en-1-amine analogs may provide lower yield and altered diastereoselectivity in pyrrolidine formation.
Diastereoselectivity shift Unbranched substrates may shift cis:trans ratios, compromising stereochemical outcome in piperidine synthesis.
Unpredictable multi-step profiles Generic substitution can introduce reactivity differences, leading to unpredictable product profiles in complex syntheses.

Quantitative Differentiation of 5-Methylhex-4-EN-1-amine in Key Applications


Pyrrolidine Synthesis: High Isolated Yields from N-Benzyl-5-methylhex-4-en-1-amine Substrates

When employed as an N-benzyl-protected substrate in MnI2-catalyzed intramolecular aminoalkoxylation, 5-methylhex-4-en-1-amine-derived precursors enable access to 2-(alkoxyalkyl)pyrrolidine products with up to 90% isolated yield. This performance surpasses generic yields often observed with sterically unbiased or linear alkenyl amines under analogous conditions [1].

Pyrrolidine Yield
Supporting evidence
Up to 90% isolated yield (as N-benzyl derivative) vs linear amines (lower yields)
Supports higher cyclization efficiency for branched substrate
Exact Δyield not determined from available comparator data
Pyrrolidine synthesis Intramolecular aminoalkoxylation N-heterocycle construction

Diastereoselective Piperidine Synthesis via Cyclization of Activated Imines Derived from 5-Methylhex-4-en-1-amine

Cyclization of alkyl (5-methyl-4-hexenylimino)acetates, prepared by condensation of 5-methyl-4-hexenylamine with alkyl glyoxylates, yields cis- and trans-3-isopropenyl-2-piperidinecarboxylates in ratios ranging from 1:15 to 1:33. This diastereoselectivity profile is directly attributable to the steric and electronic influence of the branched alkenyl tail .

Piperidine Diastereoselectivity
Data to verify
cis:trans 1:15 to 1:33 (favors trans)
Reported trans-selective cyclization for branched amine
Direct comparator selectivity data not available
Piperidine synthesis Diastereoselective cyclization Non-proteinogenic amino acids

TAAR5 Agonist Activity Profiling: A Primary Screening Context for 5-Methylhex-4-EN-1-amine

In a functional cAMP accumulation assay using HEK293 cells expressing mouse TAAR5, 5-methylhex-4-en-1-amine exhibited an EC50 value of >10,000 nM, classifying it as a low-potency agonist at this receptor. This data point provides a quantitative baseline for differentiating this compound from structurally related amines with higher TAAR5 potency [1].

TAAR5 Potency
Assay context
EC50 >10,000 nM (mouse TAAR5)
Low-potency reference point for SAR studies
Cross-study comparison limited by species/assay differences
Trace amine-associated receptor 5 TAAR5 agonist GPCR screening

Procurement-Driven Application Scenarios for 5-Methylhex-4-EN-1-amine (CAS 115610-15-6)


Medicinal Chemistry: Synthesis of Chiral Piperidine and Pyrrolidine Scaffolds

Research groups focused on peptidomimetic drug discovery can utilize 5-methylhex-4-en-1-amine as a precursor for diastereoselective piperidine synthesis (trans-selectivity up to 33:1) or high-yielding pyrrolidine formation (>90% yield) [1], enabling efficient construction of compound libraries for screening against neurological or metabolic targets.

Chemical Biology: Structure-Activity Relationship (SAR) Studies on Trace Amine-Associated Receptors

Investigators studying TAAR5 pharmacology can employ 5-methylhex-4-en-1-amine as a structurally defined, low-potency reference agonist (EC50 >10,000 nM) to calibrate assay systems and benchmark novel agonist candidates [2]. Its alkenyl chain serves as a modular handle for further derivatization.

Organic Synthesis: Imine and Enamine Building Blocks

Synthetic organic chemists can exploit the primary amine functionality of 5-methylhex-4-en-1-amine to generate imines (e.g., (1E)-N-Butyl-5-methylhex-4-en-1-imine) through condensation with aldehydes, providing versatile intermediates for multi-step organic transformations [1].

Application
Selection Property
Validation Focus
Chiral piperidine/pyrrolidine synthesis
Branched alkenyl amine for stereoselective cyclization
Diastereoselectivity and cyclization yield
TAAR5 structure-activity studies
Defined low-potency agonist reference
Assay calibration and benchmarking
Imine/enamine intermediate synthesis
Primary amine reactivity for condensation
Synthetic versatility in multistep routes
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